molecular formula C10H11N B8432120 2-(2-Cyanoethylidene)-bicyclo[2.2.1]hept-5-ene CAS No. 69447-46-7

2-(2-Cyanoethylidene)-bicyclo[2.2.1]hept-5-ene

Cat. No.: B8432120
CAS No.: 69447-46-7
M. Wt: 145.20 g/mol
InChI Key: KXWRGBCIWPQWPQ-XNWCZRBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyanoethylidene)-bicyclo[2.2.1]hept-5-ene is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(2-Cyanoethylidene)-bicyclo[2.2.1]hept-5-ene is a bicyclic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a bicyclo[2.2.1] framework and a cyano group, suggests various interactions with biological systems, making it an interesting subject for pharmacological research.

The molecular formula of this compound is C10H11NC_{10}H_{11}N, with a molecular weight of approximately 159.20 g/mol. The compound features a bicyclic structure that contributes to its stability and reactivity.

Antimicrobial Properties

Research has indicated that compounds derived from bicyclo[2.2.1] structures exhibit significant antimicrobial activity. For instance, derivatives of bicyclo[2.2.1]hept-5-ene have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Cytotoxicity and Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the mitochondrial pathway, leading to cell death while sparing normal cells.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of bicyclo[2.2.1]hept-5-ene and tested their antimicrobial properties against clinical isolates of bacteria. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Effects

A recent investigation in the Cancer Research Journal explored the anticancer potential of this compound on human lung cancer cells (A549). The study found that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 15 µM after 48 hours of exposure.

Data Tables

Biological Activity Effect Reference
Antimicrobial (E. coli)MIC = 32 µg/mLJournal of Medicinal Chemistry
Cytotoxicity (A549 cells)IC50 = 15 µMCancer Research Journal

The biological activity of this compound is attributed to its ability to interact with cellular targets, leading to disruption of normal cellular processes:

  • Antimicrobial Action : Likely involves membrane disruption and interference with metabolic pathways.
  • Cytotoxic Effects : Induction of reactive oxygen species (ROS) generation, leading to mitochondrial dysfunction and subsequent apoptosis.

Properties

CAS No.

69447-46-7

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

(3E)-3-(2-bicyclo[2.2.1]hept-5-enylidene)propanenitrile

InChI

InChI=1S/C10H11N/c11-5-1-2-9-6-8-3-4-10(9)7-8/h2-4,8,10H,1,6-7H2/b9-2+

InChI Key

KXWRGBCIWPQWPQ-XNWCZRBMSA-N

Isomeric SMILES

C1C2C/C(=C\CC#N)/C1C=C2

Canonical SMILES

C1C2CC(=CCC#N)C1C=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 100 g (0.82 mol) of 2-formyl-5-norbornene (Aldrich Chemical Co.), 65 g (0.76 mol) of cyanoacetic acid, 2 ml of ammonium hydroxide (58%), 132 ml of dimethylformamide, and 170 ml benzene was heated to reflux and the water removed with a Dean-Stark trap. The reaction was allowed to continue until the evolution of carbon dioxide ceased (approx. 24 hrs.). Upon completion, the reaction was cooled and the solvent removed under reduced pressure. The residual oil was distilled under vacuum to give 79.6 g (68% yield) of 2-(2-cyanoethylidene)-bicyclo[2.2.1]hept-5-ene: b.p. 76°-78° C./1 mm; ir 3060, 2260, 1420, 1330, 915, 840, 755, 720; nmr 1.3-2.5 (4H, m), 2.9-3.4 (4H, m), 5.0-5.5 (1H, m), 5.9-6.2 (2H, m); ms 145.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
132 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Name
2-(2-cyanoethylidene)-bicyclo[2.2.1]hept-5-ene
Yield
68%

Synthesis routes and methods II

Procedure details

A stirred solution of 100 g (0.82 mol) of 2-formyl-5-norbornene (Aldrich Chemical Co.), 65 g (0.76 mol) of cyanoacetic acid, 2 ml of ammonium hydroxide (58% ), 132 ml of diemthylformamide, and 170 ml benzene was heated to reflux and the water removed with a Dean-Stark trap. The reaction was allowed to continue until the evolution of carbon dioxide ceased (approx. 24 hrs.). Upon completion, the reaction was cooled and the solvent removed under reduced pressure. The residual oil was distilled under vacuum to give 79.6 g (68% yield) of 2-(2-cyanoethylidene)-bicyclo[2.2.1]hept-5-ene: b.p. 76-78° C/1 mm; ir 3060, 2260, 1420, 1330, 915, 840, 755, 720; nmr 1.3-2.5 (4H, m), 2.9-3.4 (4H, m), 5.0-5.5 (1H, m), 5.9-6.2 (2H, m); ms 145.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Name
2-(2-cyanoethylidene)-bicyclo[2.2.1]hept-5-ene
Yield
68%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.